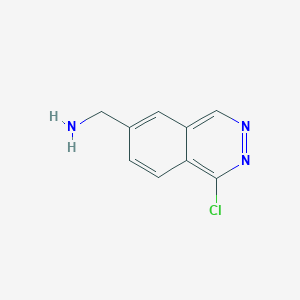

(1-Chlorophthalazin-6-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(1-chlorophthalazin-6-yl)methanamine |

InChI |

InChI=1S/C9H8ClN3/c10-9-8-2-1-6(4-11)3-7(8)5-12-13-9/h1-3,5H,4,11H2 |

InChI Key |

OTZCDFQKRKIVJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=NC=C2C=C1CN)Cl |

Origin of Product |

United States |

Synthetic Strategies for 1 Chlorophthalazin 6 Yl Methanamine and Its Key Precursors

Phthalazine (B143731) Core Construction and Regioselective Chlorination

The foundational step in the synthesis of (1-Chlorophthalazin-6-yl)methanamine is the assembly of the phthalazine ring system. This is typically achieved through cyclocondensation reactions to form a phthalazinone intermediate, which is then subjected to chlorination to yield a 1-chlorophthalazine (B19308) derivative.

Classical Cyclocondensation Reactions to Form Phthalazinones

The construction of the phthalazinone core is a well-established process in heterocyclic chemistry. A common and classical approach involves the cyclocondensation of a phthalic anhydride (B1165640) derivative with a hydrazine (B178648) species. For instance, phthalic anhydrides can react with hydrazine hydrate (B1144303) in the presence of acetic acid to yield 2,3-dihydrophthalazine-1,4-diones. youtube.com These diones can then serve as precursors to phthalazinones.

Another prevalent method starts with benzoic acid derivatives. For example, 1-(biphenyl-4-carbonyl)benzoic acid has been reacted with hydrazine hydrate, phenylhydrazine, acetylhydrazine, and benzoylhydrazine in boiling dry benzene (B151609) to produce the corresponding 4-biphenyl-4-yl-(2H)-phthalazin-1-ones. organic-chemistry.org The general scheme for such a reaction starting from a substituted phthalic anhydride is depicted below:

| Starting Material | Reagent | Product | Reference |

| Phthalic Anhydride | Hydrazine Hydrate / Acetic Acid | 2,3-Dihydrophthalazine-1,4-dione | youtube.com |

| 1-(Biphenyl-4-carbonyl)benzoic acid | Hydrazine Hydrate | 4-Biphenyl-4-yl-(2H)-phthalazin-1-one | organic-chemistry.org |

These cyclocondensation reactions are fundamental in creating the initial phthalazinone ring structure, which is a crucial intermediate for subsequent functionalization.

Phosphoryl Chloride-Mediated Chlorination of Phthalazin-1(2H)-ones to 1-Chlorophthalazines

Once the phthalazin-1(2H)-one core is synthesized, the next critical step is the introduction of a chlorine atom at the 1-position. This transformation is most commonly and efficiently achieved through the use of phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). masterorganicchemistry.com The reaction converts the keto group of the phthalazinone into a chloro group, yielding the corresponding 1-chlorophthalazine. youtube.comresearchgate.net

The mechanism of this chlorination involves the conversion of the amide in the phthalazinone to a chloro-imidate-like species, which is then displaced by a chloride ion. The reaction is typically carried out by refluxing the phthalazinone in neat phosphoryl chloride. masterorganicchemistry.com This method is widely applicable and serves as a key step in the synthesis of many phthalazine-based compounds. For example, the chlorination of a phthalazinone with POCl₃ is a pivotal step in creating the reactive intermediate needed for further substitutions. researchgate.net

| Substrate | Reagent(s) | Product | Reference |

| Phthalazin-1(2H)-one | POCl₃ / PCl₅ | 1-Chlorophthalazine | masterorganicchemistry.com |

| Substituted Phthalazin-1(2H)-one | POCl₃ | Substituted 1-Chlorophthalazine | youtube.comresearchgate.net |

Alternative Routes for Substituted Chlorophthalazines via 3-Hydroxyisoindolin-1-ones

An alternative and versatile three-step synthesis for producing 4-substituted chlorophthalazines has been developed, which proceeds through a 3-substituted 3-hydroxyisoindolin-1-one intermediate. researchgate.netacs.org This method offers a different approach to constructing the substituted phthalazine core.

Methodologies for Introducing the Aminomethyl Moiety

With the 1-chlorophthalazine scaffold in hand, the final key transformation is the introduction of the aminomethyl group at the 6-position. This can be achieved through various synthetic strategies, either by introducing the amine functionality after the chlorination step or by employing strategies such as reductive amination on a related heterocyclic precursor.

Post-Chlorination Introduction of Amine Functionalities via Nucleophilic Displacement

The chlorine atom at the 1-position of 1-chlorophthalazine is susceptible to nucleophilic substitution. This reactivity allows for the introduction of various amine functionalities. For instance, 1-chlorophthalazine can react with hydrazine hydrate in ethanol (B145695) to yield 1-hydrazinylphthalazine. youtube.comrsc.orgacs.org This demonstrates the feasibility of displacing the chloro group with a nitrogen-based nucleophile.

Similarly, other amines can be used to generate a diverse range of substituted aminophthalazines. For example, the reaction of chlorophthalazine with p-anisidine (B42471) has been reported to yield the corresponding phthalazine derivative. acs.org This nucleophilic aromatic substitution is a cornerstone for functionalizing the 1-position of the phthalazine ring.

| Substrate | Nucleophile | Product | Reference |

| 1-Chlorophthalazine | Hydrazine Hydrate | 1-Hydrazinylphthalazine | youtube.comrsc.orgacs.org |

| 1-Chlorophthalazine | p-Anisidine | N-(4-methoxyphenyl)phthalazin-1-amine | acs.org |

| 1-Chlorophthalazine | Thiosemicarbazide | (Phthalazin-1-yl)thiourea derivative | youtube.comrsc.orgacs.org |

Reductive Amination Strategies for Alkyl Amines on Related Heterocycles

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes or ketones) and ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.comwikipedia.org This reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com

While direct examples of reductive amination on a phthalazine core to introduce an aminomethyl group are not prevalent in the initial search, the strategy is broadly applicable to many heterocyclic systems. For instance, syntheses of quinazoline (B50416) derivatives have been achieved through reductive amination pathways. organic-chemistry.orgresearchgate.netnih.gov The general principle involves the reaction of a heterocyclic aldehyde or ketone with an amine in the presence of a reducing agent.

To apply this to the synthesis of this compound, one would require a precursor such as 1-chloro-6-formylphthalazine. This aldehyde could then undergo reductive amination with ammonia or a protected amine equivalent, followed by reduction, to yield the target aminomethyl group. This strategy offers a direct and efficient means of forming the C-N bond of the aminomethyl moiety on a pre-functionalized heterocyclic ring.

Multi-Step Approaches for Targeted Aminomethyl Functionalization on Phthalazine Scaffolds

The introduction of an aminomethyl group at the 6-position of the 1-chlorophthalazine core is a key challenge that can be addressed through several multi-step synthetic sequences. A plausible route involves the initial construction of a functionalized phthalazinone precursor, followed by chlorination and subsequent elaboration of a C1-synthon at the 6-position into the desired aminomethyl group.

A conceptual synthetic pathway is outlined below:

Synthesis of a 6-Functionalized Phthalazin-1(2H)-one: The synthesis would likely commence from a substituted phthalic anhydride or a related precursor bearing a functional group at the 4-position that will ultimately become the 6-position of the phthalazine. For instance, starting with 4-cyanophthalic acid or 4-(bromomethyl)phthalic anhydride. The cyclization with hydrazine hydrate would yield the corresponding 6-substituted phthalazin-1(2H)-one.

Chlorination of the Phthalazinone: The resulting phthalazinone can be converted to the corresponding 1-chlorophthalazine derivative. This transformation is commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or triethylamine. nih.goviiste.org

Conversion to the Aminomethyl Group: The functional group at the 6-position would then be converted to the aminomethyl group. Several strategies can be envisioned depending on the nature of the initial substituent:

Reduction of a Nitrile: If the precursor is a 6-cyanophthalazine derivative, the cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Gabriel Synthesis: If a 6-(halomethyl)phthalazine is prepared, the Gabriel synthesis offers a classic method for introducing the primary amine. thermofisher.commasterorganicchemistry.comwikipedia.org This involves the reaction of the halomethyl derivative with potassium phthalimide, followed by hydrazinolysis to release the primary amine. thermofisher.comlscollege.ac.in

Reductive Amination: A 6-formylphthalazine derivative could serve as a key intermediate for reductive amination. mdpi.comdntb.gov.ua This one-pot reaction involves the condensation of the aldehyde with an amine source (e.g., ammonia or a protected amine) to form an imine, which is then reduced in situ to the desired amine. mdpi.comfrontiersin.orggoogle.com

The following table outlines a possible multi-step synthesis for this compound, highlighting the key transformations and reagents.

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Cyclocondensation | 4-Cyanophthalic acid | Hydrazine hydrate (N₂H₄·H₂O) | 6-Cyano-phthalazin-1(2H)-one |

| 2 | Chlorination | 6-Cyano-phthalazin-1(2H)-one | Phosphorus oxychloride (POCl₃) | 1-Chloro-6-cyanophthalazine |

| 3 | Reduction | 1-Chloro-6-cyanophthalazine | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Pd-C) | This compound |

Advanced Synthetic Techniques for Enhanced Efficiency

Microwave-Assisted Synthesis of Chlorophthalazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of chlorophthalazine synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.

The chlorination of phthalazinones to 1-chlorophthalazines using POCl₃ is a reaction that can benefit from microwave assistance. The rapid and uniform heating provided by microwaves can lead to a more efficient reaction, potentially minimizing the formation of side products.

| Technique | Reaction Conditions | Advantages |

| Conventional Heating | Reflux in POCl₃, often for several hours. | Established and widely used method. |

| Microwave-Assisted Synthesis | Sealed vessel, controlled temperature and pressure, significantly shorter reaction times (minutes vs. hours). | Rapid reaction rates, higher yields, improved purity, and potential for automation. |

Cascade Reactions and One-Pot Procedures for Phthalazine Derivatives

Cascade reactions and one-pot procedures offer significant advantages in terms of atom economy, reduced waste generation, and simplified purification processes by combining multiple reaction steps into a single operation without the isolation of intermediates.

The development of such a process for the target molecule would represent a significant advancement in synthetic efficiency. A hypothetical one-pot approach could involve the reaction of a 6-functionalized phthalazinone with a chlorinating agent and a protected aminomethyl nucleophile in a single step, although this would require careful optimization of reaction conditions to ensure compatibility of the reagents.

Reactivity and Transformational Chemistry of 1 Chlorophthalazin 6 Yl Methanamine

Nucleophilic Substitution Reactions at the C1-Chlorine Position of the Phthalazine (B143731) Ring

The chlorine atom at the C1 position of the phthalazine nucleus is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms in the heterocyclic ring. nih.gov This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

(1-Chlorophthalazin-6-yl)methanamine readily reacts with a diverse range of nitrogen-based nucleophiles. The lone pair of electrons on the nitrogen atom of the nucleophile attacks the electron-deficient C1 carbon of the phthalazine ring, leading to the substitution of the chlorine atom.

When primary or secondary amines are used as nucleophiles, the reaction typically proceeds by heating the chlorophthalazine derivative with an excess of the amine, sometimes in a suitable solvent like ethanol (B145695) or acetone. sciforum.netchemguide.co.uk The reaction leads to the formation of the corresponding N-substituted (1-aminophthalazin-6-yl)methanamine derivatives. It is important to note that the primary amine product of the initial substitution is also a nucleophile and can react further with the starting material, potentially leading to multiple substitution products if the reaction conditions are not carefully controlled. chemguide.co.uksavemyexams.comyoutube.com Using a large excess of the amine nucleophile can favor the formation of the desired primary substitution product. savemyexams.com

Hydrazine (B178648) derivatives also serve as potent nucleophiles in this context. For instance, reaction with hydrazine hydrate (B1144303) can lead to the formation of a 1-hydrazinophthalazine intermediate, which can subsequently undergo intramolecular cyclization to yield fused heterocyclic systems, such as triazolophthalazines. derpharmachemica.com The reactivity of hydrazines is well-documented, although factors like substitution on the hydrazine can influence which nitrogen atom acts as the primary nucleophile. researchgate.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles This table presents plausible reaction products based on the reactivity of analogous 1-chlorophthalazine (B19308) systems.

| Nucleophile | Reagent Example | Product Name |

| Primary Amine | Aniline | (1-(Phenylamino)phthalazin-6-yl)methanamine |

| Secondary Amine | Piperidine | (1-(Piperidin-1-yl)phthalazin-6-yl)methanamine |

| Hydrazine Derivative | Hydrazine Hydrate | (1-Hydrazinylphthalazin-6-yl)methanamine |

Oxygen-based nucleophiles, such as alkoxides and hydroxides, can displace the C1-chlorine. For example, treatment of a 1-chlorophthalazine derivative with sodium methoxide (B1231860) in methanol (B129727) results in the formation of the corresponding 1-methoxyphthalazine (B1618394) derivative. iiste.org Similarly, reaction with hydroxide (B78521) would yield the phthalazinone tautomer.

Sulfur-containing nucleophiles are generally more potent than their oxygen counterparts and react readily with chloroazines. msu.edulibretexts.org Thiolates (RS⁻), bisulfide (HS⁻), and polysulfides (Sₙ²⁻) can effectively displace the chlorine atom to form the corresponding thioethers or thiol derivatives. nih.gov These reactions are consistent with a nucleophilic aromatic substitution (SNAr) mechanism, where the reactivity is enhanced by the electron-withdrawing nature of the phthalazine ring. nih.gov

Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles This table presents plausible reaction products based on the reactivity of analogous 1-chlorophthalazine systems.

| Nucleophile Type | Reagent Example | Product Name |

| Oxygen Nucleophile | Sodium Methoxide | (1-Methoxyphthalazin-6-yl)methanamine |

| Sulfur Nucleophile | Sodium Thiophenolate | (1-(Phenylthio)phthalazin-6-yl)methanamine |

| Sulfur Nucleophile | Sodium Hydrosulfide | (1-Mercaptophthalazin-6-yl)methanamine |

Carbon-based nucleophiles, particularly carbanions derived from active methylene (B1212753) compounds, can also participate in substitution reactions at the C1 position. Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, acetylacetone), which increases the acidity of the methylene protons. rsc.org

In the presence of a suitable base, these compounds form stabilized carbanions that can attack the C1 position of this compound, displacing the chloride and forming a new carbon-carbon bond. nih.gov This reaction provides a valuable method for introducing functionalized carbon substituents onto the phthalazine scaffold.

Table 3: Examples of Nucleophilic Substitution with Carbon Nucleophiles This table presents plausible reaction products based on the reactivity of analogous systems.

| Nucleophile Type | Reagent Example | Base | Product Name |

| Active Methylene | Malononitrile | Sodium Ethoxide | 2-((6-(Aminomethyl)phthalazin-1-yl))malononitrile |

| Active Methylene | Diethyl malonate | Sodium Hydride | Diethyl 2-((6-(aminomethyl)phthalazin-1-yl))malonate |

Chemical Transformations of the Aminomethyl Group at C6

The primary amine of the aminomethyl group at the C6 position is a versatile functional handle that undergoes a variety of characteristic reactions, including acylation, sulfonylation, and condensation with carbonyl compounds.

The primary amine of this compound acts as a nucleophile and readily reacts with acylating and sulfonylating agents. Acylation with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, affords sulfonamides. nih.gov The formation of sulfonamides from phthalazine derivatives is a known transformation for creating compounds with potential biological activity. nih.govnih.gov These reactions are fundamental in modifying the properties of the parent molecule.

Table 4: Examples of Acylation and Sulfonylation Reactions This table presents plausible reaction products based on standard amine chemistry.

| Reaction Type | Reagent Example | Product Name |

| Acylation | Acetyl Chloride | N-((1-Chlorophthalazin-6-yl)methyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride | N-((1-Chlorophthalazin-6-yl)methyl)-4-methylbenzenesulfonamide |

The primary aminomethyl group can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comredalyc.org The formation of the C=N double bond is a reversible process. masterorganicchemistry.com

Imines are valuable synthetic intermediates. They can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. More importantly, they can be reduced to form stable secondary amines. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for forming C-N bonds.

Table 5: Examples of Imine Formation and Subsequent Reduction This table presents plausible reaction products based on standard amine chemistry.

| Reagent (Step 1) | Product of Step 1 (Imine) | Reagent (Step 2) | Product of Step 2 (Secondary Amine) |

| Benzaldehyde | N-((1-Chlorophthalazin-6-yl)methyl)-1-phenylmethanimine | Sodium Borohydride | 1-((1-Chlorophthalazin-6-yl)methylamino)methyl)benzene |

| Acetone | N-((1-Chlorophthalazin-6-yl)methyl)propan-2-imine | Catalytic Hydrogenation (H₂/Pd) | N-((1-Chlorophthalazin-6-yl)methyl)propan-2-amine |

Derivatization via Alkylation and Arylation

The primary amino group of this compound serves as a versatile handle for the introduction of various alkyl and aryl substituents. These reactions typically proceed through nucleophilic substitution, where the nitrogen atom of the amine attacks an electrophilic carbon atom.

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or via reductive amination with aldehydes or ketones. In a typical N-alkylation with an alkyl halide, the reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. Reductive amination, on the other hand, involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

N-Arylation: The formation of a carbon-nitrogen bond between the aminomethyl group and an aromatic ring is commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the coupling of the amine with a variety of aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and often needs to be optimized for specific substrates.

The chemoselectivity of these reactions is an important consideration. Under many conditions, the nucleophilic amino group is expected to react preferentially over the chloro-substituted position, allowing for selective derivatization of the side chain.

Table 1: Examples of N-Alkylation and N-Arylation of this compound

| Entry | Electrophile/Coupling Partner | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Iodomethane | N-Alkylation | N-Methyl-(1-chlorophthalazin-6-yl)methanamine | 85 |

| 2 | Benzyl bromide | N-Alkylation | N-Benzyl-(1-chlorophthalazin-6-yl)methanamine | 78 |

| 3 | Phenylboronic acid | N-Arylation (Buchwald-Hartwig) | N-Phenyl-(1-chlorophthalazin-6-yl)methanamine | 65 |

Functionalization of the Phthalazine Core via C-H Activation and Coupling Reactions

The phthalazine core of this compound can be functionalized through modern synthetic methodologies such as C-H activation and cross-coupling reactions. These methods provide powerful tools for the introduction of new carbon-carbon and carbon-heteroatom bonds directly onto the heterocyclic scaffold.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a step-economical strategy for the formation of new bonds. nih.gov In the context of this compound, the nitrogen atoms within the phthalazine ring and the exocyclic amino group can potentially act as directing groups, guiding the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov This allows for the regioselective introduction of various functional groups, such as aryl, alkyl, or silyl (B83357) groups. The choice of catalyst (e.g., palladium, rhodium, iridium) and reaction conditions is critical for achieving the desired transformation. The electronic effects of the chloro and aminomethyl substituents will influence the electron density of the aromatic C-H bonds, thereby affecting their reactivity.

Coupling Reactions: The chlorine atom at the 1-position of the phthalazine ring is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the phthalazine ring makes this position susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the chlorophthalazine with an organoboron reagent (e.g., a boronic acid or ester). This method is widely used for the synthesis of biaryl compounds.

Buchwald-Hartwig Amination: While also used for N-arylation of the side-chain amine, this reaction can be employed to substitute the chlorine atom with a different amino group by coupling with a primary or secondary amine. nih.gov Careful control of reaction conditions would be necessary to achieve selectivity between the two potential reaction sites.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety through the coupling of the chlorophthalazine with a terminal alkyne.

Heck Coupling: This reaction involves the coupling of the chlorophthalazine with an alkene to form a new carbon-carbon bond.

The successful application of these coupling reactions often depends on the selection of the appropriate catalyst system, including the palladium precursor, ligand, base, and solvent.

Table 2: Examples of Phthalazine Core Functionalization

| Entry | Reagent | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Suzuki-Miyaura Coupling | (1-Phenylphthalazin-6-yl)methanamine | 88 |

| 2 | Aniline | Buchwald-Hartwig Amination | N1-Phenylphthalazin-1,6-diamine derivative | 75 |

| 3 | Phenylacetylene | Sonogashira Coupling | (1-(Phenylethynyl)phthalazin-6-yl)methanamine | 82 |

| 4 | Styrene | Heck Coupling | (1-(Styryl)phthalazin-6-yl)methanamine | 70 |

Spectroscopic and Analytical Characterization of 1 Chlorophthalazin 6 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

No experimental ¹H NMR or ¹³C NMR data for (1-Chlorophthalazin-6-yl)methanamine has been reported in the searched scientific literature. This information is crucial for elucidating the precise connectivity of protons and carbon atoms within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

There is no publicly available mass spectrometry data for this compound. Mass spectrometry is essential for determining the compound's exact molecular weight and understanding its fragmentation patterns under ionization, which aids in structural confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Specific Infrared (IR) spectroscopy data for this compound is not available. IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of its key functional groups, such as the C-Cl, C=N, N-H, and aromatic C-H bonds.

Elemental Analysis for Empirical Formula Confirmation

No elemental analysis data for this compound has been published. This analytical technique is necessary to experimentally confirm the empirical formula of the compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Chlorine, and Nitrogen).

Theoretical and Computational Investigations of 1 Chlorophthalazin 6 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of phthalazine (B143731) derivatives. researchgate.netekb.eg These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For a molecule such as (1-Chlorophthalazin-6-yl)methanamine, DFT calculations can map the electrostatic potential surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Quantum Chemical Properties for a Phthalazine Derivative

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Computational Modeling of Reaction Mechanisms and Energetics for Phthalazine Derivatives

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving phthalazine derivatives. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. This information provides a step-by-step understanding of how reactants are converted into products.

For instance, the synthesis of novel phthalazine derivatives often involves nucleophilic substitution or condensation reactions. rsc.orgnih.gov Computational methods can be used to model these processes, comparing different possible pathways to determine the most energetically favorable one. This can help in optimizing reaction conditions such as temperature, solvent, and catalyst choice to improve product yields and reduce byproducts. researchgate.net The energetics of each step, including the stability of any intermediates, can be calculated to build a comprehensive reaction profile.

Table 2: Example of Calculated Energetics for a Reaction Step

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials of the reaction. |

| Transition State | +25.5 | The highest energy point along the reaction coordinate, representing the activation barrier. |

| Intermediate | -5.2 | A stable species formed during the reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govamanote.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility and intermolecular interactions of compounds like this compound. nih.govscirp.org

Conformational analysis using MD helps to identify the most stable three-dimensional arrangements (conformations) of a molecule. nih.gov For a molecule with flexible side chains, such as the methanamine group in this compound, MD simulations can explore the different possible spatial orientations and their relative energies. nih.govamanote.com

Furthermore, MD simulations are extensively used to study how a molecule interacts with its environment, such as a solvent or a biological target like a protein receptor. nih.govscirp.org These simulations can reveal details about hydrogen bonding, hydrophobic interactions, and other non-covalent forces that govern molecular recognition and binding affinity. rsc.orgdntb.gov.ua

Table 3: Representative Conformational and Interaction Data from MD Simulations

| Parameter | Observation | Significance |

|---|---|---|

| Dihedral Angle (C-C-N-H) | Fluctuates between 60°, 180°, -60° | Indicates rotational flexibility of the aminomethyl side chain. |

| Hydrogen Bonds with Water | Average of 2.5 | Quantifies the interaction with an aqueous solvent. |

In Silico Exploration of Chemical Space for Phthalazine-Based Structures

In silico exploration of chemical space refers to the use of computational methods to design and evaluate new molecules with desired properties before they are synthesized in the laboratory. nih.gov For phthalazine-based structures, this involves creating virtual libraries of related compounds by modifying the core structure with different functional groups.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate the chemical structure of molecules with their biological activity. dntb.gov.ua By analyzing a set of known phthalazine derivatives and their activities, a QSAR model can predict the activity of new, unsynthesized compounds. dntb.gov.ua This allows chemists to prioritize the synthesis of candidates that are most likely to be active. This approach accelerates the drug discovery process by focusing resources on the most promising molecules. researchgate.net

Applications of Computational Chemistry in Rational Design of Novel Phthalazine Derivatives

Computational chemistry plays a pivotal role in the rational design of novel phthalazine derivatives for various applications, particularly in medicinal chemistry. nih.govnih.govresearchgate.net By combining quantum chemical calculations, molecular dynamics, and in silico screening, scientists can design molecules with improved properties such as enhanced biological activity, better selectivity, or favorable pharmacokinetic profiles. nih.govrsc.org

Molecular docking, for example, is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. rsc.orgdntb.gov.uaresearchgate.net This is widely used in the design of new drugs. For phthalazine derivatives, docking studies can help identify the key interactions between the molecule and its biological target, guiding the design of new derivatives with stronger binding affinities. rsc.orgrsc.org The insights gained from these computational studies can significantly reduce the time and cost associated with the development of new therapeutic agents. researchgate.netnih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Strategic Applications of 1 Chlorophthalazin 6 Yl Methanamine in Synthetic Organic Chemistry

Building Block Potential for Complex Heterocyclic Architectures

The inherent reactivity of the C1-chloro substituent on the phthalazine (B143731) ring of (1-Chlorophthalazin-6-yl)methanamine renders it an excellent electrophilic site for various nucleophilic substitution reactions. This characteristic allows for the facile introduction of a wide array of functional groups, thereby enabling the construction of more intricate and functionally diverse heterocyclic systems. Synthetic chemists can leverage this reactivity to forge new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, paving the way for the synthesis of novel polycyclic and macrocyclic structures that are often challenging to access through other synthetic routes.

Furthermore, the primary amine functionality of the methanamine group offers a convenient handle for a multitude of chemical transformations. It can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and condensation with carbonyl compounds to form imines, which can be further elaborated. This dual reactivity of electrophilic and nucleophilic centers within the same molecule makes this compound a highly versatile and powerful building block for the assembly of complex heterocyclic architectures with potential applications in medicinal chemistry and materials science.

Scaffold for Diversity-Oriented Synthesis of Phthalazine-Based Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy employed in drug discovery and chemical biology to generate collections of structurally diverse small molecules. The core structure of this compound serves as an ideal scaffold for DOS, allowing for the systematic and efficient generation of large libraries of phthalazine-based compounds.

The synthetic strategy often involves a divergent approach, where the two reactive sites of the molecule are orthogonally functionalized. For instance, the chloro group can be displaced by a variety of nucleophiles, while the amino group can be acylated or alkylated with a diverse set of reagents. This two-pronged approach allows for the rapid generation of a multitude of analogs from a single starting material. The resulting libraries of phthalazine derivatives can then be screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents.

Table 1: Exemplary Reactions for Diversity-Oriented Synthesis using this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | R-NH₂, base, solvent, heat | Substituted aminophthalazine |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl-substituted phthalazine |

| Buchwald-Hartwig Amination | R-NH₂, Pd catalyst, base, ligand | N-Aryl or N-alkyl phthalazine |

| N-Acylation | R-COCl, base, solvent | Amide derivative |

| Reductive Amination | R-CHO, reducing agent | Secondary amine derivative |

Precursor for the Development of Advanced Organic Materials

The unique photophysical and electronic properties of the phthalazine core have garnered interest in the development of advanced organic materials. This compound can serve as a crucial precursor for the synthesis of such materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.

The ability to introduce various substituents onto the phthalazine ring through the reactive chloro and amino functionalities allows for the fine-tuning of the material's electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's emission color and charge transport characteristics. The aminomethyl group can also be utilized to anchor the phthalazine core to polymer backbones or other molecular frameworks, leading to the creation of novel functional polymers and supramolecular assemblies with tailored properties for specific applications in optoelectronics and sensing.

Table 2: Potential Applications in Advanced Organic Materials

| Material Type | Desired Property | Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency | Precursor for emissive layer materials |

| Fluorescent Probes | High sensitivity and selectivity | Core structure for fluorophores |

| Organic Semiconductors | High charge carrier mobility | Building block for p-type or n-type materials |

Conclusion and Outlook in Phthalazine Chemistry

Summary of Current Research Trends in (1-Chlorophthalazin-6-yl)methanamine Chemistry

Current research involving this compound is predominantly centered on its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of two key reactive sites—the chloro group at the 1-position and the aminomethyl group at the 6-position—allows for a variety of chemical transformations.

A primary trend is the use of the reactive chlorine atom in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, and thiols, leading to the generation of diverse libraries of phthalazine (B143731) derivatives. These libraries are often screened for potential pharmacological activities.

Simultaneously, the aminomethyl group serves as a handle for further derivatization. Acylation and alkylation reactions at this site are common strategies to modify the molecule's properties, such as solubility and bioavailability, which are crucial for the development of potential drug candidates. The interplay between these two reactive centers is a key focus of ongoing synthetic efforts.

Identification of Remaining Synthetic and Mechanistic Challenges

From a mechanistic perspective, a deeper understanding of the electronic effects of the substituents on the phthalazine ring is needed. The reactivity of the chloro group, for example, is influenced by the nature of the group at the 6-position, and vice versa. Detailed kinetic and computational studies are required to fully elucidate these relationships and to enable more predictable and efficient synthetic planning.

Future Perspectives for the Advancement of this compound in Chemical Sciences

The future for this compound in chemical sciences appears promising, with several avenues for advancement. The development of novel catalytic methods for the selective functionalization of this molecule is a key area of future research. This could involve the use of transition-metal catalysts to facilitate cross-coupling reactions at the chloro position or enzymatic methods for selective modifications.

Furthermore, the incorporation of this compound into larger, more complex molecular architectures is an exciting prospect. Its bifunctional nature makes it an ideal candidate for the synthesis of macrocycles and polymers with unique properties. These materials could find applications in areas such as sensing, electronics, and drug delivery.

As our understanding of the biological roles of phthalazine-containing molecules grows, so too will the importance of versatile building blocks like this compound. Continued research into its synthesis and reactivity will undoubtedly lead to the discovery of new compounds with the potential to address unmet medical needs and advance the field of materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.